molecular formula C20H16N2O2 B1663146 Rhodblock 1a CAS No. 701226-08-6

Rhodblock 1a

Cat. No. B1663146
M. Wt: 316.4 g/mol
InChI Key: VEIXLXIVAMCBLZ-UHFFFAOYSA-N
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Description

Rhodblock 1a is a compound with the empirical formula C20H16N2O2 and a molecular weight of 316.35 . It is an inhibitor of the Rho Kinase pathway .


Molecular Structure Analysis

Rhodblock 1a has a complex molecular structure. It contains a total of 43 bonds, including 27 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 hydrazone, and 1 furane .


Physical And Chemical Properties Analysis

Rhodblock 1a is a white to off-white powder that is soluble in DMSO at concentrations of 20 mg/mL or higher . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Small Molecules Targeting the Rho Pathway

Rhodblock 1–8 are small molecules discovered through a targeted small molecule screen, focusing on the Rho pathway, a central regulator of cytokinesis in cell division. The study highlighted the potential of Rhodblocks in dissecting the mechanism of the Rho pathway during cytokinesis, particularly in their effect on the localization of phosphorylated myosin light chain. This research offers significant insights into cell division and the Rho pathway's role in this process (Castoreno et al., 2010).

NMR R1 rho Rotating-Frame Relaxation

The R1 rho rotating-frame relaxation technique in NMR (Nuclear Magnetic Resonance) is used to characterize chemical exchange processes in biological macromolecules. This study focused on enhancing R1 rho measurements with weak radio frequency fields, thus allowing a broader study of chemical exchange processes in biological systems (Massi et al., 2004).

Rho GTPases in Cardiac Hypertrophy

Research on Rho family GTPases, including RhoA and Rac1, has shown their involvement in agonist-induced gene expression and myofilament organization in cardiomyocytes. These findings are crucial in understanding the roles of Rho GTPases in cardiac hypertrophy and heart failure, providing potential targets for therapeutic intervention (Brown et al., 2006).

T1 rho Imaging in Gene Therapy Response Monitoring

The T1 rho MRI technique, involving low spin-lock radiofrequency fields, shows promise in noninvasively monitoring gene therapy responses in gliomas. This approach could be a significant marker for early gene therapy response, offering insights into the effectiveness of treatment strategies (Kettunen et al., 2007).

Rho Proteins in Inflammation

A study demonstrated that inhibition of Rho proteins can block the expression of cyclooxygenase-2 (COX-2) in endothelial cells, induced by proinflammatory mediators. This research provides a deeper understanding of the role of Rho proteins in the inflammatory response and offers a potential avenue for therapeutic intervention in inflammatory diseases (Schmeck et al., 2003).

Safety And Hazards

Rhodblock 1a is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It has a GHS06 pictogram and the signal word “Danger”. The hazard statements associated with it are H301 - H413 .

properties

IUPAC Name

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXLXIVAMCBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387961
Record name Rhodblock 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodblock 1a

CAS RN

701226-08-6
Record name Rhodblock 1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodblock 1a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AB Castoreno, Y Smurnyy, AD Torres… - Nature chemical …, 2010 - nature.com
… We also found that some cells treated with Rhodblock 1a briefly attempted to form a partial furrow, which then fell apart, resulting in a binucleate cell (Fig. 5). Some cells did not …
Number of citations: 65 www.nature.com
CS Casey, Y Atagi, Y Yamazaki, M Shinohara… - Journal of Biological …, 2015 - ASBMB
Pericytes play a critical role in the cerebrovasculature within the CNS. These small contractile cells produce large quantities of apolipoprotein E (apoE) whose isoforms influence …
Number of citations: 61 www.jbc.org
AB Castoreno, US Eggert - ACS chemical biology, 2011 - ACS Publications
… An initial analysis resulted in nine compounds that increased the level of binucleated cells in a Rho RNAi background, which we named Rhodblock 1a/b-8. We confirmed that the …
Number of citations: 55 pubs.acs.org

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